N-Methyltryptamine-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
177.26 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |
InChI Key |
NCIKQJBVUNUXLW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Analysis
Advanced Synthetic Routes for N-Methyltryptamine-d3 Preparation
The preparation of this compound involves the introduction of a trideuteromethyl (-CD3) group onto the nitrogen atom of a tryptamine (B22526) precursor. This is typically achieved through nucleophilic substitution or reductive amination pathways using a deuterated reagent.
The most direct method for synthesizing this compound is through the reaction of tryptamine with a deuterated methylating agent. These agents are the source of the trideuteromethyl group and are fundamental to the synthesis. researchgate.net
Deuterated Methyl Iodide (CD3I): A common and highly effective reagent for this transformation is deuterated methyl iodide. In this reaction, the lone pair of electrons on the nitrogen atom of the tryptamine attacks the electrophilic carbon atom of CD3I, displacing the iodide ion and forming the C-N bond.
Deuterated Methanol (B129727) (CD3OD): Deuterated methanol is an inexpensive and low-toxicity source for the -CD3 group. nih.gov It can be used in "borrowing hydrogen" methodologies, often employing transition metal catalysts like iridium or ruthenium complexes, to achieve methylation. nih.gov
Other Reagents: Other deuterated reagents, such as deuterated methyl tosylate (TsOCD3), can also be employed. researchgate.net The choice of reagent often depends on factors like reaction scale, desired yield, and the specific reaction conditions required.
The general principle involves the nucleophilic attack of the primary amine of tryptamine on the deuterated methyl source, as illustrated in the table below.
| Reagent Type | Example | Role in Synthesis |
| Electrophilic Methyl Source | CD₃I (Trideuteriomethyl Iodide) | Provides the -CD₃ group that is directly attached to the tryptamine nitrogen via nucleophilic substitution. |
| Catalytic Methyl Source | CD₃OD ([D₄]Methanol) | Acts as a source of the -CD₃ group in catalyst-driven reactions, such as borrowing hydrogen catalysis. nih.gov |
| Activated Methyl Source | TsOCD₃ (Trideuteriomethyl Tosylate) | Functions as an excellent electrophilic source with a good leaving group (tosylate) for efficient methylation. researchgate.net |
Achieving high efficiency and selectivity in deuterium (B1214612) incorporation requires careful optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and reaction time. For instance, in syntheses utilizing CD3I, a non-nucleophilic base is often required to deprotonate the tryptamine nitrogen, enhancing its nucleophilicity without competing in the reaction. The solvent must be inert to the reactants and capable of dissolving both the tryptamine precursor and the methylating agent.
Trial reactions are often necessary to establish the ideal parameters. For example, optimized procedures may involve a reverse quench into a solution like aqueous Rochelle's salt to control exotherms and prevent the formation of undesired byproducts. nih.gov Avoiding certain solvents, such as dichloromethane, can prevent the formation of impurities like N-chloromethyl-N,N-dimethyltryptamine chloride. nih.gov
| Parameter | Objective | Example Condition | Rationale |
| Solvent | Inertness, Solubility | Tetrahydrofuran (THF) | Dissolves reactants without participating in the reaction. |
| Base | Deprotonation | Potassium Carbonate (K₂CO₃) | Activates the amine for nucleophilic attack without competing with the substrate. |
| Temperature | Reaction Rate Control | Room Temperature to Mild Heating | Balances reaction speed with the prevention of side reactions or degradation. |
| Workup | Impurity Prevention | Quenching with Rochelle's Salt | Controls exotherms and minimizes the formation of byproducts during reaction workup. nih.gov |
Purification is a critical step to ensure the final product has high chemical and isotopic purity. moravek.com It serves to remove unreacted starting materials, non-deuterated or partially deuterated byproducts, and any reagents used during the synthesis. The ability to effectively separate the target compound is essential for its use in research or as an internal standard. moravek.com
Common purification techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating compounds based on their polarity, allowing for the isolation of this compound with very high purity. nih.govmoravek.com
Column Chromatography: A standard technique used to separate the desired product from impurities on a larger scale.
Bulb-to-Bulb Distillation/Sublimation: For volatile or thermally stable compounds, these techniques can be effective for purification under reduced pressure. thieme-connect.de
The purity of the final compound is paramount, as contaminants could interfere with subsequent analytical measurements or biological assays. moravek.com
Characterization of Isotopic Purity and Positional Isomerism
After synthesis and purification, the resulting this compound must be rigorously analyzed to confirm its structure and assess the success of the isotopic labeling. This involves verifying that the deuterium atoms are in the correct position (on the N-methyl group) and determining the percentage of molecules that have been successfully deuterated.
NMR spectroscopy is an indispensable tool for confirming the precise location of the deuterium label. wikipedia.org Because the chemical environments of protons and deuterons in a molecule are nearly identical, their chemical shifts in ¹H-NMR and ²H-NMR (Deuterium NMR) are very similar.
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of a successful this compound synthesis, the signal corresponding to the N-methyl protons would be absent or significantly diminished. The disappearance of this peak provides strong evidence that the deuteration occurred at the intended site.
²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single signal in the ²H-NMR spectrum at a chemical shift corresponding to the N-methyl position confirms that the deuterium atoms are located exclusively on the methyl group. This method is particularly useful for highly enriched compounds where residual proton signals are weak.
| Technique | Observation in this compound | Interpretation |
| ¹H-NMR | Absence of signal around 2.4-2.5 ppm | Successful replacement of N-CH₃ protons with deuterium. |
| ²H-NMR | Presence of a single signal around 2.4-2.5 ppm | Direct confirmation of deuterium placement on the N-methyl group. |
High-Resolution Mass Spectrometry (HRMS) is used to determine the isotopic enrichment of the sample, which is the percentage of molecules that contain the desired number of deuterium atoms. HRMS can measure the mass-to-charge ratio (m/z) of ions with very high precision.
The molecular weight of non-deuterated N-Methyltryptamine is approximately 174.24 g/mol . By replacing three hydrogen atoms (atomic mass ≈ 1.008) with three deuterium atoms (atomic mass ≈ 2.014), the molecular weight of this compound increases by approximately 3.018 Da. HRMS can easily distinguish this mass difference. youtube.com By comparing the intensity of the ion peak for the d3-labeled compound to that of the unlabeled (d0) compound, the isotopic purity can be calculated. For use as an internal standard, isotopic enrichment is typically desired to be >98%.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected HRMS Result (m/z of [M+H]⁺) |
| N-Methyltryptamine | C₁₁H₁₄N₂ | 174.1157 | 175.1230 |
| This compound | C₁₁H₁₁D₃N₂ | 177.1345 | 178.1418 |
Chromatographic Purity Evaluation (e.g., HPLC, GC)
The chemical purity of synthesized this compound is critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques for purity assessment. nih.govjapsonline.com These methods separate the target compound from starting materials, byproducts, and other impurities. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for evaluating the purity of tryptamine derivatives. A common approach involves reverse-phase chromatography. For a group of 17 tryptamines, a successful separation was achieved using a LiChrospher® 100 RP-18e column with an isocratic mobile phase, demonstrating the technique's utility. japsonline.com The final product purity is typically determined by calculating the peak area percentage of the analyte relative to all detected peaks. For high-purity reference standards, this value is often expected to be ≥99%. nih.gov
| Parameter | Example Condition |
|---|---|
| Stationary Phase | LiChrospher® 100 RP-18e (250 mm x 4 mm) |
| Mobile Phase | 0.1% Triethylammonium acetate (B1210297) (TEAA) buffer (pH 2.5) : Methanol : Acetonitrile (B52724) (70:10:20) |
| Flow Rate | 1 mL/min |
| Temperature | 35°C |
| Detection | UV at 280 nm |
Table 2. Example HPLC conditions for the analysis of tryptamine derivatives. japsonline.com
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both identification and purity verification. researchgate.net The technique separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer provides structural information and allows for the clear identification of the deuterated compound and any potential impurities. For analysis, tryptamines are often extracted into an organic solvent as a free base. japsonline.com The purity of N,N-dimethyltryptamine (DMT), a closely related compound, has been confirmed to be minimally 99.9% using GC-MS analysis, showcasing the high level of accuracy achievable with this method. nih.gov
| Parameter | Example Condition |
|---|---|
| Stationary Phase | HP-5MS capillary column (30 m) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temperature | 250°C - 280°C |
| Oven Program | Initial temp 60°C, ramped to 280°C |
| Detection | Mass Spectrometry (MS) |
Table 3. Example GC conditions for the analysis of tryptamine derivatives. japsonline.comufba.br
Post-synthesis purification, often involving column chromatography over silica (B1680970) gel, is a standard procedure to achieve high chemical purity, with reports indicating >99% purity is attainable. The combination of robust synthetic methods and rigorous chromatographic evaluation ensures that this compound can be produced to the high standards required for its application in quantitative analytical studies.
Advanced Analytical Methodologies and Quantitative Applications
N-Methyltryptamine-d3 as an Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard like NMT-d3 is the gold standard in quantitative bioanalysis. It effectively compensates for analyte loss during sample extraction and corrects for matrix-induced variations in ionization efficiency, which can significantly impact the accuracy of quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity. researchgate.netnih.govnih.gov The development of a robust LC-MS/MS method for NMT involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Effective chromatographic separation is essential to resolve the analyte of interest from other endogenous components in the sample matrix, which can interfere with accurate quantification. For tryptamine (B22526) compounds like NMT, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed.
A typical approach involves the use of a C18 stationary phase, which separates compounds based on their hydrophobicity. mdpi.comnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of formic acid. mdpi.comchromatographyonline.com The addition of formic acid helps to protonate the amine group of NMT, leading to better peak shape and retention on the reversed-phase column.
Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often used to ensure the efficient elution of all compounds of interest and to clean the column between injections. The optimization of the gradient profile, flow rate, and column temperature is critical to achieving a balance between adequate separation, reasonable run time, and good peak symmetry.
Table 1: Example Chromatographic Parameters for N-Methyltryptamine Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
This table presents a representative set of starting conditions for the chromatographic separation of N-Methyltryptamine. Actual parameters would require optimization for specific instrumentation and applications.
Tandem mass spectrometry is utilized for its high selectivity and sensitivity in detecting the analyte. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the protonated molecular ion of the analyte, known as the precursor ion. This precursor ion is then fragmented in the second quadrupole (q2), the collision cell, through collision-induced dissociation (CID). The third quadrupole (Q3) is then used to select one or more specific fragment ions, known as product ions. The combination of a specific precursor ion and its product ion is referred to as a Multiple Reaction Monitoring (MRM) transition. forensicrti.orgnih.gov
For NMT, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 175.1. Upon fragmentation, a common and stable product ion is formed through the loss of the ethylamine (B1201723) side chain, resulting in a fragment with an m/z of 144.1. For the internal standard, NMT-d3, the protonated molecule [M+H]⁺ has an m/z of 178.1, and it fragments to a product ion with an m/z of 144.1 or 147.1, depending on the fragmentation pathway. The optimization of collision energy is crucial for maximizing the signal of the desired product ions. lcms.cz
The primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable iminium ion. mdpi.com
Table 2: Hypothetical MRM Transitions for N-Methyltryptamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methyltryptamine | 175.1 | 144.1 | 15 |
| N-Methyltryptamine | 175.1 | 130.1 | 25 |
| This compound | 178.1 | 144.1 | 15 |
| This compound | 178.1 | 147.1 | 25 |
This table provides a representative set of MRM transitions. The selection of quantifier and qualifier ions, along with their optimal collision energies, would be determined during method development. researchgate.net
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard, such as NMT-d3, is the most effective way to mitigate these effects. chromatographyonline.com
Because NMT-d3 is chemically identical to NMT, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is effectively normalized, leading to a more accurate and precise measurement of the analyte concentration. The efficacy of this correction is contingent on the analyte and internal standard having identical retention times.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like NMT. nih.gov For GC-MS analysis, derivatization of the amine group may sometimes be employed to improve chromatographic properties and thermal stability, though it is not always necessary for tryptamines.
In GC-MS, two common ionization techniques are Electron Ionization (EI) and Chemical Ionization (CI).
Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecule. This process imparts significant energy, leading to extensive and reproducible fragmentation. mdpi.comlibretexts.org The resulting mass spectrum is a characteristic fingerprint of the molecule, which can be used for identification by comparison to spectral libraries. For NMT, the most prominent fragment in the EI mass spectrum is typically the iminium ion at m/z 44, resulting from alpha-cleavage of the ethylamine side chain. researchgate.net The molecular ion (M⁺) at m/z 174 may be weak or absent. researchgate.net
Table 3: Characteristic Electron Ionization Fragments of N-Methyltryptamine
| m/z | Proposed Fragment |
| 174 | Molecular Ion [M]⁺ |
| 130 | [M-CH₂NHCH₃]⁺ |
| 44 | [CH₂NHCH₃]⁺ (Iminium ion - Base Peak) |
This table shows the expected major fragments of N-Methyltryptamine under electron ionization. mdpi.comresearchgate.net
Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more abundant protonated molecule [M+H]⁺. shimadzu.comnih.gov In CI, a reagent gas, such as methane (B114726) or ammonia, is introduced into the ion source at a higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these reagent gas ions then react with the analyte molecules in the gas phase to produce protonated analyte molecules. nih.govgcms.cz This is particularly useful for confirming the molecular weight of the analyte when the molecular ion is not observed in the EI spectrum. For NMT, a CI mass spectrum using methane as the reagent gas would be expected to show a prominent ion at m/z 175 [M+H]⁺. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Derivatization Strategies for Enhanced Volatility and Sensitivity
For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step for compounds like N-Methyltryptamine that contain active hydrogen atoms in their structure (specifically on the secondary amine and the indole (B1671886) ring). jfda-online.com This process replaces these polar N-H groups with less polar, more thermally stable moieties, which improves chromatographic performance and sensitivity. jfda-online.comnih.gov The primary goals of derivatization are to increase the analyte's volatility, reduce peak tailing, and improve thermal stability in the hot GC injector and column. jfda-online.com
Common derivatization strategies applicable to N-Methyltryptamine include:
Silylation: This is one of the most prevalent methods, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. nih.gov The resulting TMS-derivatives are significantly more volatile and less polar, leading to sharper, more symmetrical peaks in the chromatogram. researchgate.net
Acylation: This strategy involves introducing an acyl group, typically using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). nih.gov The resulting fluoroacyl derivatives are not only more volatile but also exhibit enhanced detectability, particularly with electron capture detection or negative chemical ionization mass spectrometry. jfda-online.com
These derivatization techniques are crucial for enabling robust and sensitive analysis of tryptamines by GC-MS, a platform often chosen for its high resolving power and definitive identification capabilities. researchgate.net
Validation of Analytical Methods Employing this compound
Method validation is a fundamental requirement in bioanalysis, providing documented evidence that an analytical procedure is suitable for its intended purpose. ajpsonline.comnih.gov When this compound is used as a stable isotope-labeled internal standard (SIL-IS), it significantly enhances the reliability and reproducibility of the quantitative method. ajpsonline.com A SIL-IS is considered the gold standard for quantitative mass spectrometry because it shares nearly identical physicochemical properties with the target analyte. otsuka.co.jpnih.gov It co-elutes with the analyte and experiences similar effects from sample extraction, handling, and potential ionization suppression or enhancement in the mass spectrometer's source, thereby providing the most accurate correction for experimental variability. nih.gov
Linearity, Calibration Curve Construction, and Regression Analysis
The foundation of a quantitative assay is the calibration curve, which establishes the relationship between the instrument response and the concentration of the analyte. nih.gov When using an internal standard like this compound, the curve is constructed by plotting the peak area ratio of the target analyte (N-Methyltryptamine) to the internal standard against the known concentration of the analyte in prepared calibration standards. researchgate.net
A typical calibration curve for a tryptamine assay would cover the expected concentration range in unknown samples. The linearity of this curve is a measure of the method's ability to produce results that are directly proportional to the analyte concentration. researchgate.net This relationship is assessed using linear regression analysis, and the quality of the fit is typically evaluated by the coefficient of determination (r²), which should ideally be 0.99 or greater. researchgate.netresearchgate.net
| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Expected Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| STD 1 (LLOQ) | 0.5 | 10 | 0.05 |
| STD 2 | 1.0 | 10 | 0.10 |
| STD 3 | 5.0 | 10 | 0.50 |
| STD 4 | 10.0 | 10 | 1.00 |
| STD 5 | 25.0 | 10 | 2.50 |
| STD 6 | 50.0 | 10 | 5.00 |
| STD 7 (ULOQ) | 100.0 | 10 | 10.00 |
Limits of Detection (LOD) and Quantification (LOQ) Determination
The sensitivity of a bioanalytical method is defined by its limits of detection (LOD) and quantification (LOQ). nih.gov
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected and distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. nih.gov
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov According to regulatory guidelines, the analyte response at the LOQ should be at least five times the response of a blank sample. au.dk
The LOQ is a critical parameter, as it defines the lower boundary of the reportable range of the assay. For tryptamines, highly sensitive methods using LC-MS/MS can achieve LOQs in the low nanogram per milliliter (ng/mL) or even sub-ng/mL range. researchgate.net
| Parameter | Definition | Typical Value for Tryptamine Assays |
|---|---|---|
| LOD | Lowest detectable concentration | ~0.1 - 0.5 ng/mL |
| LOQ | Lowest quantifiable concentration with acceptable precision/accuracy | ~0.5 - 5.0 ng/mL researchgate.net |
Precision, Accuracy, and Reproducibility in Quantitative Assays
Accuracy and precision are the cornerstones of method validation, demonstrating the reliability of the data produced. fda.gov
Accuracy refers to the closeness of the mean measured value to the true or nominal value and is expressed as percent bias or percent recovery. gtfch.org
Precision describes the degree of scatter or agreement between a series of replicate measurements and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). au.dkgtfch.org
Precision is evaluated at two levels:
Intra-assay precision (Repeatability): Assessed by analyzing replicate quality control (QC) samples within the same analytical run. au.dk
Inter-assay precision (Intermediate Precision/Reproducibility): Assessed by analyzing replicate QC samples on different days or by different analysts to determine the method's long-term variability. au.dk
Regulatory bodies like the FDA provide guidance on acceptance criteria for these parameters. Generally, for bioanalytical methods, the accuracy should be within ±15% of the nominal value, and the precision should not exceed 15% RSD. gtfch.org An exception is made for the LOQ, where limits are typically relaxed to ±20% for accuracy and ≤20% RSD for precision. nih.govgtfch.org Studies validating analytical methods for various tryptamines have demonstrated the ability to meet these criteria, showing acceptable bias and imprecision. researchgate.netnih.gov
| Validation Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy (% Bias) | Closeness of measured value to true value | Within ±15% (±20% at LOQ) gtfch.org |
| Precision (% RSD) | Agreement between replicate measurements | ≤15% (≤20% at LOQ) gtfch.org |
| Reproducibility | Precision across different runs/days/analysts | ≤15% RSD au.dk |
Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful and highly accurate technique for absolute quantification. nih.gov The use of a stable isotope-labeled internal standard like this compound is the cornerstone of the IDMS approach. nih.gov The process involves adding a precisely known amount of the deuterated standard to the sample at the very beginning of the workflow, prior to any extraction or cleanup steps. nih.gov
Because the chemical and physical behavior of the labeled standard is virtually identical to the endogenous, unlabeled analyte, it acts as a perfect tracer. nih.govumsl.edu Both compounds are lost in equal proportions during sample processing and experience the same degree of ionization efficiency or suppression in the mass spectrometer. The mass spectrometer can distinguish between the analyte and the standard based on their mass difference. By measuring the peak area ratio of the native analyte to the spiked deuterated standard, one can calculate the absolute concentration of the native analyte in the original sample with very high precision and accuracy. nih.gov This method effectively cancels out variations in matrix effects and recovery, making IDMS a definitive quantification technique. nih.govnih.gov
Metabolic Pathway Elucidation and Tracer Studies
In Vitro Biotransformation Studies Utilizing N-Methyltryptamine-d3
In vitro models are essential for investigating the metabolic pathways of xenobiotics in a controlled environment. These systems utilize subcellular fractions that contain the enzymatic machinery responsible for drug metabolism, primarily sourced from the liver, which is the main site of drug biotransformation. google.com
To study the metabolism of NMT-d3, researchers employ various subcellular preparations, most commonly Human Liver Microsomes (HLM) and S9 fractions.
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum obtained from homogenized liver cells. HLMs are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govnih.gov They are widely used to investigate oxidative metabolic pathways.
S9 Fractions: This fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both the microsomal and cytosolic fractions of the liver cells. Consequently, the S9 fraction includes a broader range of enzymes than microsomes, encompassing both Phase I (e.g., CYPs) and Phase II (conjugative) enzymes, providing a more comprehensive view of metabolic possibilities.
Incubating NMT-d3 with these preparations, along with necessary cofactors such as NADPH for CYP450 enzymes, allows for the simulation of hepatic metabolism and the subsequent identification of resulting deuterated metabolites.
The biotransformation of NMT-d3 proceeds through several key pathways, analogous to its non-deuterated counterpart. The deuterium (B1214612) label is instrumental in distinguishing the metabolites from endogenous background compounds.
Oxidative reactions are a primary route for the metabolism of tryptamines. nih.gov
Hydroxylation: Cytochrome P450 enzymes can introduce a hydroxyl group onto the indole (B1671886) ring of the NMT-d3 molecule. nih.govuantwerpen.be This results in the formation of various hydroxylated-N-Methyltryptamine-d3 isomers (e.g., 6-hydroxy-N-Methyltryptamine-d3).
N-Oxidation: This pathway involves the oxidation of the tertiary amine nitrogen, leading to the formation of N-Methyltryptamine-N-oxide-d3. For the related compound N,N-Dimethyltryptamine (DMT), the N-oxide is a major metabolite. nih.govfrontiersin.org
Reductive biotransformations are not considered a major metabolic pathway for N-Methyltryptamine and related indolealkylamines. The primary metabolic clearance occurs through oxidative routes. researchgate.net
N-dealkylation is a critical metabolic pathway involving the removal of the N-methyl group. nih.govnih.gov
In the case of NMT-d3, this process cleaves the deuterated methyl group (-CD3) to yield tryptamine (B22526) as the primary metabolite.
This reaction is subject to a significant kinetic isotope effect (KIE) . nih.gov The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-protium (C-H) bond. Consequently, the rate of N-dealkylation for NMT-d3 is slower compared to that of unlabeled NMT. researchgate.net This reduced rate of metabolism can lead to increased exposure to the parent compound in pharmacokinetic studies. nih.govresearchgate.net
| Metabolic Pathway | Resulting Deuterated Metabolite | Description |
|---|---|---|
| Hydroxylation | Hydroxy-N-Methyltryptamine-d3 | An oxygen atom is added to the indole ring, typically catalyzed by CYP450 enzymes. |
| N-Oxidation | N-Methyltryptamine-N-oxide-d3 | The nitrogen atom of the methylamino group is oxidized. |
| N-Dealkylation | Tryptamine | The deuterated methyl group is removed, forming tryptamine. This pathway is slowed by the kinetic isotope effect. |
| Oxidative Deamination | Indole-3-acetaldehyde-d3 (intermediate) | The amino group of the ethylamine (B1201723) side chain is removed by MAO, leading to an unstable aldehyde intermediate. |
Several key enzyme systems are responsible for the metabolism of NMT-d3.
Cytochrome P450 (CYP450): This superfamily of enzymes, particularly isoforms like CYP2D6, plays a role in the oxidative metabolism of tryptamines. nih.govuantwerpen.be Their primary contribution is the catalysis of hydroxylation reactions on the indole nucleus of NMT-d3. uantwerpen.be Studies on similar tryptamines have shown that they can also act as inhibitors of various CYP enzymes, suggesting a complex interaction profile. core.ac.ukresearchgate.net
Monoamine Oxidases (MAOs): MAO-A is the principal enzyme responsible for the degradation of NMT. frontiersin.orgresearchgate.net It catalyzes the oxidative deamination of the ethylamine side chain to form an unstable aldehyde intermediate, which is then further oxidized to indole-3-acetic acid (IAA). nih.govfrontiersin.org This is the main inactivation pathway for NMT.
N-Methyltransferases (NMTs): Indolethylamine N-methyltransferase (INMT) is the enzyme that biosynthesizes NMT from tryptamine and can further methylate NMT to form N,N-Dimethyltryptamine (DMT). nih.govresearchgate.net In an in vitro setting with the appropriate methyl donor (S-adenosyl-L-methionine), INMT can utilize NMT-d3 as a substrate to produce N,N-Dimethyltryptamine where one methyl group is deuterated (DMT-d3). The enzyme can also be subject to inhibition by its products. researchgate.net
| Enzyme System | Action on this compound | Primary Metabolite(s) Formed |
|---|---|---|
| Cytochrome P450 (e.g., CYP2D6) | Oxidative Metabolism (Hydroxylation) | Hydroxy-N-Methyltryptamine-d3 |
| Monoamine Oxidase A (MAO-A) | Oxidative Deamination | Indole-3-acetaldehyde-d3 (intermediate), leading to Indole-3-acetic acid |
| Indolethylamine N-methyltransferase (INMT) | N-Methylation | N,N-Dimethyltryptamine-d3 (DMT-d3) |
Identification and Characterization of Deuterated Metabolites
In Vivo Metabolic Fate Tracking in Non-Human Animal Models
Tracer studies utilizing deuterated compounds are essential for mapping the metabolic pathways and determining the pharmacokinetic profiles of new chemical entities. Non-human animal models, particularly rodents, serve as a crucial platform for these initial in vivo investigations.
Studies on closely related deuterated tryptamines provide a strong precedent for the expected metabolic fate of NMT-d3. For instance, research involving the administration of α,α,β,β-tetradeutero-N,N-dimethyltryptamine (a deuterated form of DMT) to rats has shown that it is metabolized, in part, to a corresponding deuterated N-methyltryptamine. nih.gov This finding confirms that the N-demethylation pathway is active for these deuterated analogues and that NMT-d3 would likely be a detectable metabolite if formed from a deuterated precursor like DMT-d6, or would follow its own distinct metabolic route when administered directly.
These animal model studies are designed to track the compound and its metabolites over time, examining their distribution in various tissues, with a particular focus on the brain, and quantifying their concentrations in biological fluids like plasma and urine. nih.gov
The precise tracking of NMT-d3 and its deuterated metabolites necessitates rigorous and validated methodologies for sample handling and analysis.
Sample Collection: In a typical pharmacokinetic study in a rat model, biological samples are collected at predetermined intervals to construct a concentration-time curve. researchgate.net Blood is a primary matrix, collected serially from a cannulated vessel. Brain tissue is also critical for centrally acting compounds to assess passage across the blood-brain barrier and target engagement. nih.gov Urine is collected to analyze the routes and extent of excretion.
Sample Processing: Once collected, samples undergo immediate processing to ensure stability.
Blood: Blood is typically collected in tubes containing an anticoagulant and centrifuged to separate the plasma. The plasma is then harvested.
Tissue: Brain or other tissues are homogenized to break down the cellular structure and release the analytes.
Extraction: To isolate the compounds of interest from the complex biological matrix, a protein precipitation step is often employed, where an organic solvent like acetonitrile (B52724) is added to the plasma or tissue homogenate. nih.gov This is followed by centrifugation to pellet the precipitated proteins, leaving the analyte and its metabolites in the supernatant.
Analytical Quantification: The processed samples are analyzed using highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring and isotope dilution techniques has been successfully used to quantify deuterated tryptamine metabolites in brain tissue. nih.gov More commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high throughput, sensitivity, and specificity in distinguishing between the deuterated parent compound and its various deuterated metabolites. researchgate.netmdpi.com
A primary goal of administering NMT-d3 is to alter its pharmacokinetic profile compared to its non-deuterated counterpart. Time-course analysis reveals how deuteration impacts key parameters like absorption, distribution, metabolism, and excretion (ADME).
Due to the kinetic isotope effect (discussed in section 4.3), the metabolism of NMT-d3, particularly through N-demethylation, is expected to be slower. This would translate to several observable changes in its pharmacokinetic profile:
Increased Maximum Concentration (Cmax): A higher peak plasma concentration may be achieved. researchgate.net
Increased Area Under the Curve (AUC): The total drug exposure over time is expected to be significantly higher. researchgate.net
Prolonged Half-Life (t½): The time it takes for the concentration of the drug in the body to be reduced by half is extended.
Reduced Metabolite Formation: The concentration of metabolites formed via the cleavage of the deuterated N-methyl group would be lower relative to the parent compound. researchgate.net
The table below illustrates a representative comparison of pharmacokinetic parameters that would be expected from a time-course analysis of N-Methyltryptamine (NMT) versus this compound (NMT-d3) in a rat model, based on findings from analogous deuterated compounds. researchgate.net
| Pharmacokinetic Parameter | N-Methyltryptamine (Hypothetical) | This compound (Expected) | Expected Change |
|---|---|---|---|
| Cmax (ng/mL) | 150 | 205 | ~35% Increase |
| AUC (ng·h/mL) | 450 | 910 | ~102% Increase |
| t½ (hours) | 1.5 | 2.8 | Increased |
| N-demethylated Metabolite Exposure (AUC) | High | Significantly Lower | ~8-fold Decrease |
Investigation of Kinetic Isotope Effects (KIE) on Metabolic Transformations
The kinetic isotope effect (KIE) is the foundational principle behind the altered metabolic profile of NMT-d3. nih.gov It occurs when replacing an atom in a molecule with one of its heavier isotopes affects the rate of a chemical reaction. In the case of NMT-d3, the hydrogen atoms on the N-methyl group are replaced with deuterium.
The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond. Many key metabolic transformations, such as N-demethylation catalyzed by cytochrome P450 (CYP) enzymes or monoamine oxidase (MAO), involve the cleavage of a C-H bond as a rate-limiting step. nih.govnih.gov By substituting hydrogen with deuterium at this metabolic "soft spot," the rate of this enzymatic reaction is slowed down significantly. nih.govnih.gov
The magnitude of the KIE is often expressed as the ratio of the reaction rates (kH/kD). This can be measured in vitro using liver microsomes, which contain a high concentration of metabolic enzymes. researchgate.net In these assays, the rate of disappearance of the parent compound (intrinsic clearance, CLint) is measured for both the deuterated and non-deuterated versions. Studies on other N-methyl-d3 compounds have demonstrated a significant reduction in clearance, providing a quantitative measure of the KIE. researchgate.netnih.gov
The table below shows representative data from an in vitro study comparing the intrinsic clearance of a non-deuterated compound with its N-methyl-d3 analogue in rat and human liver microsomes, illustrating how the KIE is quantified. researchgate.net
| Microsome Source | Compound | Intrinsic Clearance (CLint, µL/min/mg) | KIE (kH/kD) |
|---|---|---|---|
| Rat Liver Microsomes | Non-deuterated | 95.5 | 2.0 |
| N-methyl-d3 | 48.1 | ||
| Human Liver Microsomes | Non-deuterated | 30.2 | 3.7 |
| N-methyl-d3 | 8.2 |
This observed in vitro KIE provides a strong mechanistic basis for the altered in vivo pharmacokinetics, such as increased exposure and longer half-life, seen in time-course studies. researchgate.net The investigation of KIE is therefore a critical step in elucidating the metabolic pathway and predicting the in vivo behavior of this compound.
Pharmacological Research and Mechanistic Investigations Non Clinical Focus
Receptor Binding and Agonism Studies with Deuterated Analogs (in vitro, non-human ex vivo/in vivo)
The primary pharmacological effects of tryptamines are largely mediated by their interaction with serotonin (B10506) (5-HT) receptors. nih.govnih.gov Studies on deuterated analogs aim to verify that the core pharmacodynamic properties of the parent molecule are retained while metabolic stability is enhanced. nih.gov
Assessment of Binding Affinities to Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
Research into deuterated tryptamines, such as deuterated N,N-dimethyltryptamine (DMT), provides a strong inferential basis for understanding N-Methyltryptamine-d3. In vitro receptor binding assays are crucial for determining if the isotopic substitution alters the affinity of the compound for its target receptors. Studies on deuterated DMT analogs have shown that the binding profile remains comparable to the non-deuterated parent compound. nih.gov For instance, the binding affinity of N,N-D2-dimethyltryptamine (D2-DMT) was found to be highest at the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which is consistent with the profile of DMT. nih.gov
NMT itself is known to be a potent full agonist at the serotonin 5-HT2A receptor. wikipedia.org It is also a potent serotonin releasing agent. wikipedia.org However, it does not act as an agonist at the 5-HT1A receptor. wikipedia.org Given that the substitution of hydrogen with deuterium (B1214612) typically does not alter the physical properties that govern receptor binding, it is expected that this compound would retain a similar binding affinity profile to NMT. nih.gov Most tryptamine (B22526) psychedelics target multiple serotonin receptors, including 5-HT1A. nih.gov
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs Data for deuterated NMT is not publicly available and is inferred from closely related deuterated tryptamines.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| N,N-Dimethyltryptamine (DMT) | High | High | High |
| Deuterated DMT (D2-DMT) | High | High | High |
| N-Methyltryptamine (NMT) | No Agonism | High (EC50 = 50.7 nM) | Moderate |
| This compound (Predicted) | No Agonism | High | Moderate |
Exploration of Receptor Activation Profiles and Signal Transduction Pathways
Beyond binding affinity, functional assays are necessary to understand how a ligand activates a receptor and initiates downstream signaling cascades. Receptor activation can trigger various intracellular signal transduction pathways, which involve a series of molecular events, often a phosphorylation cascade, that convert the initial chemical message into a specific cellular action. youtube.com Tryptamines, upon binding to 5-HT receptors, can initiate such pathways, leading to their distinct neuropharmacological effects. sci-hub.se
NMT has been identified as a biased agonist at the 5-HT2A receptor, meaning it activates the receptor in a way that preferentially engages certain signaling pathways over others. wikipedia.orgnih.gov Specifically, it has been reported to be inactive in activating the β-arrestin pathway of the 5-HT2A receptor. wikipedia.org This biased agonism is a property of the molecule's interaction with the receptor's conformation. Deuteration is not expected to alter this fundamental interaction, suggesting that this compound would likely exhibit a similar biased agonism profile. The primary influence of deuteration is on the molecule's metabolism, not its direct interaction with the receptor's active site. nih.gov
Neurochemical Modulation Research in Animal Models
Animal models provide an essential platform for investigating the in vivo effects of novel compounds on complex neurochemical systems. For deuterated analogs like this compound, these studies are critical for understanding how altered pharmacokinetics may translate to changes in neurotransmitter dynamics.
Impact on Neurotransmitter Systems (e.g., Serotonin, Dopamine)
NMT is known to be a potent serotonin releasing agent and also releases dopamine (B1211576) and norepinephrine, albeit much more weakly. wikipedia.org Studies with the related compound DMT in rats have shown that intravenous administration causes a dose-dependent increase in both serotonin and dopamine levels in cortical regions. nih.govnih.gov It is hypothesized that by slowing the rate of metabolic degradation, this compound could lead to a more sustained elevation of these neurotransmitters compared to its non-deuterated counterpart. This prolonged action could have significant implications for the duration and nature of its neuropharmacological effects in preclinical models. Research has also explored the effects of Vitamin D3 on dopamine and serotonin systems, indicating the complexity of neurochemical modulation. nih.govnih.gov
Enzyme Inhibition/Activation Studies (e.g., MAO inhibition)
Tryptamines, including NMT and DMT, are substrates for monoamine oxidase (MAO), an enzyme that plays a crucial role in their degradation. nih.govbohrium.com The inhibition of MAO can significantly potentiate the effects of orally administered tryptamines by preventing their first-pass metabolism. nih.govnih.govbohrium.com While this compound is not an MAO inhibitor itself, its deuteration at metabolically susceptible positions can slow its degradation by MAO. This is due to the kinetic isotope effect, where the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond makes it more difficult for the enzyme to cleave. nih.gov Consequently, deuteration can increase the bioavailability and prolong the half-life of the compound, mimicking the effect of co-administering an MAO inhibitor. nih.govbohrium.com
Structure-Activity Relationship (SAR) Studies through Deuteration
Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. nih.gov Deuteration represents a subtle but powerful structural modification for SAR studies. The primary principle behind using deuterium in drug design is the kinetic isotope effect. nih.gov
The substitution of hydrogen with deuterium increases the strength of the chemical bond. nih.gov For metabolic processes that involve the breaking of a C-H bond as the rate-limiting step, replacing it with a C-D bond can significantly slow down the reaction rate. nih.gov In the context of N-Methyltryptamine, deuteration on the methyl group (to create the -d3 moiety) or other positions susceptible to enzymatic attack by MAO or cytochrome P450 enzymes would be expected to reduce its rate of metabolism.
This modification is designed to achieve a longer half-life and decreased clearance rate while preserving the original pharmacological effects of the molecule. nih.gov Research on deuterated DMT has confirmed this principle, showing that the molecule with the greatest degree of deuteration at the α-carbon demonstrated the longest half-life in hepatocyte mitochondrial fractions. nih.gov Therefore, the "activity" being modified in the SAR of this compound is primarily its metabolic stability, leading to altered pharmacokinetic and potentially enhanced or prolonged pharmacodynamic effects in vivo.
Comparative Research and Future Directions
Comparative Analysis of N-Methyltryptamine-d3 with Non-Deuterated N-Methyltryptamine
This compound (NMT-d3) is a deuterated isotopologue of N-Methyltryptamine (NMT), a naturally occurring tryptamine (B22526) compound found in the human body and various plants. wikipedia.org In NMT-d3, three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically and pharmacologically very similar to NMT but possesses a slightly higher molecular weight. This key difference, along with the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, provides significant advantages in research settings. nih.govnih.gov
While the fundamental pharmacological action, such as serotonin (B10506) receptor agonism, is expected to be comparable between the two compounds, the primary differences lie in their metabolic fate and analytical traceability. wikipedia.orgnih.gov
One of the most significant applications of this compound is its use as an internal standard in analytical chemistry for the precise quantification of endogenous NMT in biological samples like plasma, urine, or cerebrospinal fluid. researchgate.netnih.gov When a known quantity of NMT-d3 is added to a biological sample, it behaves almost identically to the endogenous NMT during the extraction and sample preparation process.
However, during analysis by mass spectrometry (MS), the mass difference between NMT and NMT-d3 allows the instrument to detect and measure them as two distinct entities. This process, often part of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, enables researchers to accurately calculate the concentration of the endogenous NMT by comparing its signal intensity to that of the known amount of the deuterated standard. This corrects for any loss of analyte during sample processing, thereby ensuring high accuracy and reproducibility in the measurement of trace levels of the naturally occurring compound.
The substitution of hydrogen with deuterium can significantly alter the metabolic rate of a compound due to the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and requires more energy to break than a C-H bond. nih.gov In many metabolic reactions, the cleavage of a C-H bond is the rate-limiting step. nih.gov
For N-Methyltryptamine, a primary metabolic pathway is N-demethylation, a reaction catalyzed by enzymes such as monoamine oxidase (MAO) or cytochrome P450. nih.govnih.gov This process involves the breaking of a C-H bond on the N-methyl group. In NMT-d3, the presence of stronger C-D bonds at this position can slow down the rate of this enzymatic cleavage. nih.govnih.gov This reduced rate of metabolism can lead to several observable differences in pharmacokinetic profiles when compared to non-deuterated NMT.
Table 1: Comparative Properties of N-Methyltryptamine vs. This compound
| Feature | Non-Deuterated N-Methyltryptamine | This compound | Rationale for Difference |
|---|---|---|---|
| Molecular Weight | Lower | Higher (by ~3 Da) | Replacement of 3 protium (B1232500) atoms (¹H) with 3 deuterium atoms (²H). |
| Receptor Binding | Baseline | Expected to be comparable | Deuterium substitution is unlikely to significantly alter receptor affinity. nih.gov |
| Rate of Metabolism | Standard rate | Potentially slower | Kinetic Isotope Effect (KIE); stronger C-D bonds slow enzymatic cleavage. nih.govnih.gov |
| Biological Half-life | Baseline | Potentially longer | A slower rate of metabolism can lead to reduced clearance and longer persistence in the body. nih.gov |
| Use as Internal Standard | Not applicable | Ideal | Mass difference allows for clear distinction from the endogenous analyte in mass spectrometry. researchgate.net |
Advanced Methodological Developments for Deuterated Tryptamine Analysis
The analysis of deuterated tryptamines like NMT-d3 relies on highly sensitive and specific analytical techniques capable of differentiating between isotopologues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of tryptamines in biological matrices. researchgate.netnih.gov The method involves separating compounds using high-performance liquid chromatography (HPLC) before they are ionized, typically via electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.gov The use of Multiple Reaction Monitoring (MRM) allows for extremely specific detection, where a specific parent ion is selected and fragmented, and a resulting characteristic fragment ion is monitored. nih.gov This high specificity easily distinguishes between NMT and NMT-d3.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful and commonly employed assay for tryptamine analysis. taylorfrancis.comresearchgate.net In this method, volatile derivatives of the analytes are separated in a gas chromatograph before being ionized and detected by a mass spectrometer. It is a robust technique for identifying and quantifying compounds in complex mixtures. researchgate.net
Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS): This represents a more recent, rapid screening technique. scispace.com TD-DART-MS allows for the direct analysis of trace amounts of drugs from a swipe material with minimal sample preparation. This method offers improved sensitivity and reproducibility compared to traditional DART-MS and can rapidly differentiate between various narcotic samples, including tryptamines. scispace.com
Table 2: Analytical Methods for Deuterated Tryptamine Analysis
| Method | Principle | Advantages | Common Application |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. nih.gov | High sensitivity, high specificity, suitable for complex biological matrices. nih.gov | Quantitative analysis of endogenous tryptamines in plasma and urine. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. taylorfrancis.com | Excellent separation efficiency, robust, extensive compound libraries. | Forensic analysis, impurity profiling of synthetic tryptamines. researchgate.net |
| TD-DART-MS | Rapid thermal desorption and ambient ionization directly into a mass spectrometer. scispace.com | Minimal sample preparation, very fast analysis time, high throughput. | Rapid screening of trace drug residues from surfaces. |
Emerging Research Avenues for this compound as a Tracer and Research Tool
The unique properties of this compound position it as a valuable tool for expanding the understanding of tryptamine biochemistry and pharmacology.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: NMT-d3 can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of NMT in vivo. By administering NMT-d3 and subsequently measuring its levels and the levels of its deuterated metabolites over time, researchers can build precise pharmacokinetic models without the need for radiolabeling.
Enzyme Inhibition and Interaction Studies: NMT-d3 can be used in vitro to investigate the kinetics of enzymes like MAO. The isotope effect can serve as a probe to understand the mechanisms of enzyme-catalyzed reactions and to study how different inhibitors affect specific metabolic steps. researchgate.net
Neurotransmitter Research: As an endogenous compound, NMT's role in the central nervous system is an area of active research. nih.gov Using NMT-d3 as a tracer allows for the investigation of its transport and turnover in the brain, helping to clarify its potential function as a neurotransmitter or neuromodulator.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-Methyltryptamine | NMT |
| This compound | NMT-d3 |
| N,N-Dimethyltryptamine | DMT |
| 5-methoxy-N,N-dimethyltryptamine | 5-MeO-DMT |
| Indole-3-acetic acid | IAA |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of N-Methyltryptamine-d3?
- Methodological Answer : Use electron ionization mass spectrometry (EI-MS) to confirm molecular weight and isotopic labeling patterns. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, focusing on deuterium substitution sites. Reference spectra from the NIST Chemistry WebBook (e.g., NIST MS number 352147) provide critical benchmarks for spectral matching . For purity assessment, combine high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection to identify non-deuterated impurities.
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) such as reaction temperature and deuterium source purity.
- Use design of experiments (DoE) to optimize synthesis conditions.
- Employ gas chromatography with nitrogen-phosphorus detection (GC-NPD) for trace amine analysis, as recommended in nitrosamine risk assessments .
Advanced Research Questions
Q. How should researchers design pharmacokinetic studies to account for deuterium isotope effects in this compound?
- Methodological Answer :
- Experimental Design : Use a crossover study in animal models to compare metabolic half-life and bioavailability between deuterated and non-deuterated analogs. Include stable isotope labeling in plasma samples analyzed via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to track metabolic pathways .
- Data Interpretation : Apply compartmental pharmacokinetic modeling to quantify isotope effects on clearance rates. Address variability by ensuring sample sizes are statistically powered (e.g., ≥6 animals/group) and adhering to NIH preclinical reporting guidelines .
Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?
- Methodological Answer :
- Conduct a systematic review of assay conditions (e.g., pH, buffer composition) that may alter binding kinetics.
- Replicate experiments using standardized protocols, such as radioligand displacement assays with consistent cell lines (e.g., HEK-293 expressing 5-HT2A receptors).
- Perform meta-analysis to identify confounding variables, referencing frameworks for data contradiction analysis in qualitative research .
Q. How can researchers mitigate nitrosamine formation risks during storage of this compound?
- Methodological Answer :
- Risk Assessment : Screen for tertiary amines and nitrosating agents (e.g., nitrites) in raw materials using GC-MS .
- Storage Optimization : Use inert atmospheres (argon) and amber glass vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .
- Regulatory Compliance : Align with EMA/FDA limits for nitrosamine impurities (e.g., ≤96 ng/day intake) .
Methodological Frameworks
Q. What statistical approaches are suitable for dose-response studies involving this compound?
- Methodological Answer :
- Apply non-linear regression models (e.g., sigmoidal Emax) to EC50 calculations.
- Use Bayesian hierarchical models to handle small-sample preclinical data, incorporating prior knowledge from analogous compounds .
- Validate assumptions via resampling techniques (bootstrapping) .
Q. How to validate analytical methods for detecting low-abundance metabolites of this compound?
- Methodological Answer :
- Follow ICH Q2(R1) guidelines:
- Assess linearity (R² ≥0.99) across expected concentration ranges.
- Determine limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3:1 and ≥10:1, respectively).
- Validate specificity via tandem mass spectrometry (MS/MS) to isolate isotopic peaks .
Ethical and Reporting Standards
Q. What ethical considerations apply to animal studies with this compound?
- Methodological Answer :
- Adhere to ARRIVE 2.0 guidelines for transparent reporting:
- Justify sample sizes using power analysis.
- Detail anesthesia, euthanasia, and post-procedural care protocols.
- Submit protocols to institutional ethics committees, addressing potential neurobehavioral impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
